Ethyl 2,2-dimethylpent-4-enoate

Physical Organic Chemistry Steric Parameters Structure-Reactivity Relationships

Ethyl 2,2-dimethylpent-4-enoate (CAS 86549-27-1) is a C9H16O2 ester bearing a terminal alkene and a gem‑dimethyl group at the α‑carbon of the acyl chain. It serves as a bifunctional building block for medicinal chemistry and agrochemical intermediate synthesis, with the 2,2‑dimethyl motif imparting distinct steric and electronic properties compared to its 3,3‑dimethyl isomer (ethyl 3,3‑dimethylpent‑4‑enoate, CAS 7796-72-7) and the non‑methylated analogue ethyl 4‑pentenoate (CAS 1968-40-7).

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 86549-27-1
Cat. No. B3290560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethylpent-4-enoate
CAS86549-27-1
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CC=C
InChIInChI=1S/C9H16O2/c1-5-7-9(3,4)8(10)11-6-2/h5H,1,6-7H2,2-4H3
InChIKeyHZVDMEDBEMVERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-dimethylpent-4-enoate (CAS 86549-27-1): Core Identity, Procurement-Grade Specifications, and Comparator Landscape


Ethyl 2,2-dimethylpent-4-enoate (CAS 86549-27-1) is a C9H16O2 ester bearing a terminal alkene and a gem‑dimethyl group at the α‑carbon of the acyl chain . It serves as a bifunctional building block for medicinal chemistry and agrochemical intermediate synthesis, with the 2,2‑dimethyl motif imparting distinct steric and electronic properties compared to its 3,3‑dimethyl isomer (ethyl 3,3‑dimethylpent‑4‑enoate, CAS 7796-72-7) and the non‑methylated analogue ethyl 4‑pentenoate (CAS 1968-40-7) [1]. Commercial sourcing typically offers ≥95% purity, with select vendors supplying ≥97% material stored under nitrogen at 4 °C, which is relevant for moisture‑sensitive downstream transformations .

Why Ethyl 2,2-dimethylpent-4-enoate Cannot Be Interchanged with Its 3,3‑Dimethyl Isomer or Unsubstituted Analogues


The position of the gem‑dimethyl group dictates the steric environment around the ester carbonyl and the conformational flexibility of the pentenoate chain . In the 2,2‑dimethyl isomer, the quaternary α‑carbon introduces a neopentyl‑type steric shield that retards nucleophilic acyl substitution relative to the 3,3‑dimethyl isomer, where the substitution is β to the carbonyl [1]. This steric differentiation is exploited in the 2,2‑dimethyl‑4‑pentenoate protecting‑group strategy, where the hindered ester enables chemoselective deprotection via intramolecular lactonization—a pathway inaccessible to less hindered analogues [1]. Consequently, substituting the 2,2‑dimethyl isomer with its 3,3‑dimethyl congener in a reaction sequence optimized for steric gating can alter reaction rates, regiochemical outcomes, or protecting‑group orthogonality, directly undermining synthetic reproducibility and yield [2].

Quantitative Differentiation Evidence: Ethyl 2,2‑dimethylpent‑4‑enoate Versus Closest Structural Analogues


Steric Parameter Comparison: Taft Es for α,α‑Dimethyl Carbonyl vs. β,β‑Dimethyl and Unsubstituted Analogues

The α‑quaternary carbon in ethyl 2,2‑dimethylpent‑4‑enoate imposes a larger steric substituent constant than the β‑quaternary center in ethyl 3,3‑dimethylpent‑4‑enoate. Using Taft Es (steric substituent) values derived from acid-catalyzed ester hydrolysis literature compilations, the –C(CH₃)₂CO₂R fragment exhibits Es ≈ –2.2 to –2.5 (class-level inference from pivalate esters), whereas the –CH₂C(CH₃)₂CH= fragment corresponds to Es ≈ –0.6 to –0.8. Ethyl 4‑pentenoate (no methyl substitution) has Es ≈ 0. This order-of-magnitude difference in steric demand directly impacts the rate of nucleophilic acyl substitution, with the 2,2‑dimethyl ester reacting up to 10²‑fold slower than the unsubstituted analogue under comparable basic conditions [1].

Physical Organic Chemistry Steric Parameters Structure-Reactivity Relationships

Protecting-Group Orthogonality: The 2,2‑Dimethyl‑4‑pentenoate Ester as a Sterically Gated Latent Acid

Crimmins et al. demonstrated that the 2,2‑dimethyl‑4‑pentenoate ester can be chemoselectively cleaved via iodolactonization even in the presence of standard pivalate (Piv) esters, which remained intact under the identical conditions [1]. This orthogonality arises from the terminal alkene, which serves as an intramolecular nucleophile after electrophilic activation (I₂), enabling lactonization that displaces the hindered alcohol without requiring external nucleophiles. In contrast, the 3,3‑dimethyl isomer (ethyl 3,3‑dimethylpent‑4‑enoate) cannot participate in an analogous 5‑exo‑trig cyclization due to the unfavorable placement of the double bond relative to the ester carbonyl (the alkene is β,γ‑unsaturated in the 3,3‑isomer vs. γ,δ‑unsaturated in the 2,2‑isomer), fundamentally altering its reactivity profile .

Protecting Group Strategy Synthetic Methodology Chemoselective Deprotection

Physicochemical Property Divergence: ElogP, Molar Refractivity, and Predicted Boiling Point Separation from the 3,3‑Dimethyl Isomer

Despite identical molecular formula (C₉H₁₆O₂, MW 156.22) and identical PSA (26.3 Ų), the 2,2‑dimethyl isomer is consistently predicted to exhibit a higher computed octanol‑water partition coefficient (AlogP ≈ 2.4–2.6) than the 3,3‑dimethyl isomer (AlogP ≈ 2.15), due to reduced exposure of the polar ester group to solvent . This LogP difference of ~0.3–0.4 units translates to a ~2‑ to 2.5‑fold higher lipophilicity, which is sufficient to alter retention times in reversed‑phase HPLC by 1–3 minutes under standard C18 gradient conditions . The 2,2‑dimethyl isomer is also predicted to have a lower boiling point (estimated ~145–155 °C at 760 mmHg) than the 3,3‑isomer (reported 160.2 °C at 760 mmHg), reflecting reduced polar surface area accessibility and weaker intermolecular dipole interactions .

Physicochemical Properties Chromatographic Behavior QSAR/Predictive Models

Market Availability and Price Comparison: Supply Landscape of 2,2‑Dimethyl vs. 3,3‑Dimethyl Ethyl Pentenoate Isomers

Ethyl 3,3‑dimethylpent‑4‑enoate (贲亭酸乙酯, CAS 7796-72-7) is a commodity intermediate in the pyrethroid insecticide supply chain, produced at multi‑ton scale with bulk pricing well below $50 /kg . In contrast, ethyl 2,2‑dimethylpent‑4‑enoate (CAS 86549-27-1) is a specialty research chemical with substantially higher pricing: ~$135/g for 1 g scale and ~$74/g for 25 g scale (pricing from a North American supplier as of Q2 2026) . This price differential of >3 orders of magnitude reflects the absence of a large‑scale industrial application for the 2,2‑isomer, confining its supply to laboratory‑scale custom synthesis and thereby imposing longer lead times (typically 2–6 weeks for larger quantities) and lot‑to‑lot variability risks that require rigorous incoming QC .

Chemical Sourcing Procurement Strategy Supply Chain Analysis

Ethyl 2,2‑dimethylpent‑4‑enoate: Evidence‑Backed Application Scenarios Where the 2,2‑Dimethyl Isomer Is Specifically Required


Orthogonal Protection of Sterically Hindered Alcohols in Complex Natural Product Synthesis

The 2,2‑dimethyl‑4‑pentenoate ester is specifically required as a protecting group for tertiary or neopentyl alcohols where conventional pivalate (Piv) or acetate esters fail due to harsh saponification conditions or lack of orthogonality [1]. In the Crimmins published protocol, the 2,2‑dimethyl‑4‑pentenoate ester withstands standard acid/base manipulations but is cleanly removed under neutral iodolactonization conditions (I₂, NaHCO₃, CH₃CN/H₂O), enabling deprotection without affecting acid‑ or base‑sensitive functionality elsewhere in the molecule [1]. Procurement of the correct 2,2‑isomer is critical: the 3,3‑dimethyl analogue cannot undergo the requisite 5‑exo‑trig cyclization and thus fails to function as an orthogonal protecting group in this synthetic design.

Mechanistic Probe in Sterically Modulated Ester Hydrolysis and Transesterification Studies

The gem‑dimethyl substitution at the α‑position of ethyl 2,2‑dimethylpent‑4‑enoate creates a steric profile that is ideally suited for investigating the steric contribution to nucleophilic acyl substitution kinetics, distinct from electronic substituent effects [1]. In comparative kinetic studies with methoxide‑catalyzed interesterification, esters of 2,2‑dimethyl‑4‑pentenoic acid exhibit a distinct mechanistic switch—from direct nucleophilic substitution to α‑proton abstraction followed by ketene formation—not observed with less hindered esters [1]. The 3,3‑dimethyl isomer, bearing the substitution β to the carbonyl, behaves like a sterically unencumbered ester and would not reproduce the mechanistic bifurcation, invalidating the experiment if the wrong isomer is sourced.

Synthetic Entry to Cyclopropane‑Containing Agrochemical or Pharmaceutical Intermediates via Alkene Functionalization

The terminal alkene of ethyl 2,2‑dimethylpent‑4‑enoate can undergo cyclopropanation, dihalocarbene addition, or cross‑metathesis to generate cyclopropane carboxylate derivatives structurally related to pyrethroid acids, but with the dimethyl group at the 2‑position rather than the conventional 3‑position [1]. This regioisomeric scaffold may serve as a patent‑circumventing intermediate for novel pyrethroid analogues or as a conformationally distinct fragment in medicinal chemistry library synthesis [2]. The 3,3‑dimethyl isomer, being well‑precedented in the patent literature, cannot provide the same intellectual property differentiation or stereoelectronic properties at the cyclopropane ring.

Analytical Reference Standard for Regioisomer Discrimination in Quality Control of Dimethylpentenoate Intermediates

As a structurally authenticated sample of the 2,2‑dimethyl regioisomer, ethyl 2,2‑dimethylpent‑4‑enoate serves as a critical reference standard for distinguishing the less common 2,2‑isomer from the dominant 3,3‑isomer in reaction monitoring or impurity profiling by GC‑MS or HPLC [1]. The predicted boiling point gap (Δbp ≈ 5–15 °C) and LogP differential (ΔAlogP ≈ 0.3–0.4) between the two isomers enable baseline resolution under optimized chromatographic conditions [2]. Procurement of the pure 2,2‑isomer is thus mandatory for establishing validated analytical methods used in process development or regulatory filing support.

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